(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-17-12-19(13-18(2)23(17)29-16-22-10-6-7-11-26-22)14-20(15-25)24(28)27-21-8-4-3-5-9-21/h3-14H,16H2,1-2H3,(H,27,28)/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXWJLVFRYZEPF-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
Its structure includes a cyano group, an enamide functional group, and a pyridine moiety, which are critical for its biological activity.
Research indicates that the compound exhibits activity through several mechanisms:
- Androgen Receptor Degradation : The compound has been identified as a potential agent for degrading androgen receptors, which play a crucial role in certain types of cancers, particularly prostate cancer. This mechanism involves the modulation of androgen receptor signaling pathways, leading to reduced tumor growth in preclinical models .
- Anticonvulsant Properties : Similar compounds have shown anticonvulsant activity in various animal models. For instance, studies on related cinnamamide derivatives indicated that they could modulate neurotransmitter systems such as GABA and serotonin pathways, suggesting that this compound may have similar effects .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Prostate Cancer Models : In studies involving prostate cancer cell lines, treatment with the compound resulted in significant reductions in cell viability and proliferation. The mechanism was linked to the degradation of androgen receptors and subsequent apoptosis in cancer cells.
- Seizure Models : In animal models for epilepsy, compounds structurally related to this compound demonstrated significant anticonvulsant effects. These studies utilized various seizure induction methods including electrical stimulation and pharmacological agents to provoke seizures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of α,β-unsaturated enamide derivatives, which are often explored for their bioactivity and synthetic versatility. Below is a comparative analysis with structurally related compounds:
Key Differences and Implications
- Steric and Electronic Effects : The 3,5-dimethyl and pyridin-2-ylmethoxy groups in the target compound increase steric hindrance compared to furan or nitro-substituted analogs. This may reduce binding affinity in crowded active sites but improve selectivity .
- Hydrogen-Bonding Capacity : The pyridin-2-ylmethoxy group offers dual hydrogen-bond acceptor sites (pyridine N and ether O), whereas furan or nitro analogs lack this versatility. This feature could enhance interactions with biological targets like ATP-binding pockets .
- Solubility and Stability : Compounds with furan or smaller substituents (e.g., ) likely exhibit better aqueous solubility, whereas the target compound’s bulkier structure may favor crystalline stability, as observed in SHELX-refined structures .
Research Findings and Trends
- Crystallographic Insights : The use of SHELX and ORTEP-3 () has enabled detailed visualization of the (E)-configuration and intermolecular interactions in similar enamide derivatives. For example, graph set analysis () reveals that hydrogen-bonding networks in such compounds often form R₂²(8) motifs, stabilizing crystal lattices .
- Biological Activity : While direct data for the target compound are scarce, analogs like (E)-3-(4-nitrophenyl)-N-pyridin-2-yl-prop-2-enamide show moderate activity against bacterial pathogens, attributed to the nitro group’s electrophilic reactivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing (E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide?
- The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example, a substitution reaction under alkaline conditions using pyridinylmethanol derivatives and halogenated nitrobenzenes can introduce the pyridylmethoxy group. Subsequent reduction (e.g., iron powder under acidic conditions) yields the aniline intermediate, followed by condensation with cyanoacetic acid using condensing agents like carbodiimides or HOBt . Reaction optimization focuses on solvent polarity (DMF or THF), temperature control (0–80°C), and catalyst selection (e.g., Pd/C for hydrogenation steps) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR confirms regiochemistry and substitution patterns, particularly the (E)-configuration of the α,β-unsaturated enamide. Mass spectrometry (ESI/HRMS) verifies molecular weight, while FT-IR identifies functional groups like the cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) moieties. X-ray crystallography (using SHELXL for refinement) provides absolute stereochemical confirmation and torsion angle analysis .
Q. What solvent systems and chromatographic methods are optimal for purification?
- Polar aprotic solvents (DMF, DMSO) enhance solubility during synthesis, while gradient elution via reverse-phase HPLC (C18 column, acetonitrile/water) resolves polar impurities. For non-polar byproducts, silica gel chromatography with ethyl acetate/hexane mixtures (3:7 to 1:1) is effective .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed in SHELXL?
- For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin fractions and apply HKLF 5 data format. For disordered moieties (e.g., pyridylmethoxy groups), employ PART/SUMP restraints to model split positions and refine occupancy factors. Validation tools like R1/residual density maps help identify unresolved electron density .
Q. What strategies resolve discrepancies between computational conformational analysis and experimental crystallographic data?
- Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray torsion angles. Discrepancies often arise from crystal packing forces (e.g., π-π stacking or hydrogen bonding). Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and correlate with computational models .
Q. How can hydrogen-bonding networks in the crystal lattice be systematically analyzed?
- Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings). Tools like Mercury CSD visualize motifs, while ORTEP-3 generates publication-quality thermal ellipsoid plots with hydrogen-bond annotations .
Q. What reaction conditions minimize byproduct formation during the final condensation step?
- Optimize stoichiometry (1:1.2 molar ratio of aniline to cyanoacetic acid) and use Dean-Stark traps to remove water in refluxing toluene. Catalytic additives (e.g., DMAP or pyridine) accelerate acylation and suppress N-phenylamide hydrolysis .
Data Contradiction and Validation
Q. How should researchers address conflicting NMR data between synthetic batches?
- Perform variable-temperature NMR to detect dynamic processes (e.g., rotameric equilibria). For diastereomeric impurities, use chiral HPLC (Chiralpak AD-H column) or Mosher ester analysis .
Q. What analytical workflows validate purity for biological assays?
- Combine HPLC-UV/ELSD (>98% purity threshold) with LC-MS/MS to detect trace isomers. Elemental analysis (C, H, N) confirms stoichiometric consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
